molecular formula C19H16N2O5S2 B12134314 N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide

Cat. No.: B12134314
M. Wt: 416.5 g/mol
InChI Key: WKRLVRCTYAMDEX-SXGWCWSVSA-N
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Description

The compound N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide (CAS: 461717-08-8; molecular formula: C₂₀H₁₈N₂O₄S₂) features a rhodanine (1,3-thiazolidin-2-thione-4-one) core substituted with a 2,4-dimethoxybenzylidene group at the 5-position and a 4-hydroxybenzamide moiety at the 3-position .

Properties

Molecular Formula

C19H16N2O5S2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-hydroxybenzamide

InChI

InChI=1S/C19H16N2O5S2/c1-25-14-8-5-12(15(10-14)26-2)9-16-18(24)21(19(27)28-16)20-17(23)11-3-6-13(22)7-4-11/h3-10,22H,1-2H3,(H,20,23)/b16-9-

InChI Key

WKRLVRCTYAMDEX-SXGWCWSVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The target compound’s preparation follows a modular approach:

  • Core Formation : Synthesis of the 1,3-thiazolidine-2,4-dione (rhodanine) scaffold.

  • N-Alkylation : Introduction of the 4-hydroxybenzamide moiety at the N3 position.

  • Knoevenagel Condensation : Incorporation of the 2,4-dimethoxybenzylidene group at the C5 position.

  • Stereochemical Control : Ensuring the Z-configuration of the benzylidene substituent.

Critical challenges include avoiding racemization at the C5 position and maintaining regioselectivity during substitutions .

Intermediate Synthesis: N-Alkylation of Thiazolidine-2,4-Dione

The rhodanine core is functionalized via N-alkylation under alkaline conditions. A representative protocol involves:

  • Reagents : Thiazolidine-2,4-dione, 4-hydroxybenzoyl chloride, potassium hydroxide.

  • Solvent : Dimethylformamide (DMF) at 60–70°C for 6–8 hours.

  • Mechanism : Deprotonation of the thiazolidinone’s NH group by KOH, followed by nucleophilic substitution with the acyl chloride .

Table 1 : Optimization of N-Alkylation Conditions

ParameterCondition 1Condition 2Optimal Outcome
BaseKOHNaHKOH (yield: 85%)
Temperature (°C)608070
SolventDMFTHFDMF

The 4-hydroxybenzamide group enhances solubility and directs subsequent condensation reactions .

Knoevenagel Condensation with 2,4-Dimethoxybenzaldehyde

The benzylidene group is introduced via Knoevenagel condensation, which requires:

  • Catalyst : Piperidine or ammonium acetate.

  • Conditions : Reflux in ethanol or acetic acid for 12–24 hours.

  • Key Step : Dehydration to form the α,β-unsaturated ketone, stabilized by conjugation with the thiazolidinone ring .

Equation 1 :

Thiazolidinone+2,4-Dimethoxybenzaldehydepiperidine, EtOH, ΔTarget Compound+H2O\text{Thiazolidinone} + \text{2,4-Dimethoxybenzaldehyde} \xrightarrow{\text{piperidine, EtOH, Δ}} \text{Target Compound} + \text{H}_2\text{O}

Table 2 : Impact of Catalysts on Condensation Efficiency

CatalystYield (%)Purity (%)Reaction Time (h)
Piperidine789518
Ammonium Acetate658924
No Catalyst<10

The Z-configuration is favored due to steric hindrance between the benzylidene methoxy groups and the thiazolidinone ring .

Nitration and Functional Group Compatibility

Post-condensation modifications, such as nitration, are avoided in this synthesis due to the pre-existing electron-donating methoxy and hydroxy groups. However, analogous protocols for related compounds reveal:

  • Nitrating Agents : Mixtures of HNO₃ and H₂SO₄ or DMF-POCl₃ complexes.

  • Precautions : Low temperatures (0–5°C) to prevent oxidative degradation of the thioxo group .

Example : In a patent-derived method, copper(II) nitrate in acetonitrile with DMF-POCl₃ achieved selective nitration of a phenolic precursor with 94% yield .

Purification and Characterization

Final purification employs:

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients.

  • Recrystallization : Methanol/water mixtures to isolate crystalline product.

Analytical Data :

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, OH), 7.8–6.7 (m, aromatic H), 3.8 (s, 6H, OCH₃).

  • IR : 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

  • HPLC : >98% purity with retention time = 12.3 min (C18 column) .

Comparative Analysis of Synthetic Routes

Table 3 : Efficiency of Published Methods

MethodYield (%)Purity (%)Key Advantage
N-Alkylation + Knoevenagel 7295Scalability
Patent-Based Nitration 9491Functional Group Tolerance
One-Pot Condensation 6889Reduced Steps

The N-alkylation/Knoevenagel sequence remains preferred for its balance of yield and simplicity .

Challenges and Optimization Strategies

  • Side Reactions : Oxidative dimerization of the thioxo group is mitigated by inert atmospheres (N₂/Ar).

  • Stereochemical Purity : Z-isomer predominance is confirmed via NOESY NMR, showing coupling between the benzylidene proton and thiazolidinone CH .

  • Solvent Choice : Ethanol minimizes byproduct formation compared to polar aprotic solvents .

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides or thiazolidinones.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its thiazolidinone core provides a scaffold for the development of more complex molecules. Researchers utilize it to study reaction mechanisms and to synthesize derivatives with enhanced properties.

Antimicrobial Activity

Studies have demonstrated that compounds with thiazolidinone structures exhibit antimicrobial properties. N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Properties

Research indicates that this compound may possess anticancer activity. In vitro studies have reported its potential to induce apoptosis in cancer cell lines, making it a candidate for further investigation as a therapeutic agent in oncology.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Its interaction with specific molecular targets could lead to the development of new anti-inflammatory drugs.

Medicine

The unique structure of this compound positions it as a candidate for drug development. Its pharmacological properties are being explored for potential therapeutic applications in various diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines (MDA-MB 231). The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it exhibited minimum inhibitory concentrations comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, inhibiting their activity or modulating their function. The benzamide moiety may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues with Modified Benzylidene Substituents

Key Observations :

  • Core Structure Differences: Imidazolidinone analogs (e.g., 4b) lack the sulfur atom in the thiazolidinone ring, which may reduce thioamide-related reactivity .

Analogues with Varied N-Substituents

Table 2: Bioactivity and Functional Group Comparisons
Compound Name N-Substituent Reported Bioactivity (IC₅₀ or EC₅₀) Key Functional Groups Impacting Activity Reference
Target Compound 4-Hydroxybenzamide Not reported Hydroxyl group (H-bond donor)
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 2-Methylphenylacetamide Anticancer (IC₅₀: 7.0–20.3 µM) Methyl group (hydrophobicity)
N-[(5Z)-5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide 2-Nitrobenzamide Not reported Nitro group (electron-withdrawing)

Key Observations :

  • Hydroxy vs. Nitro Groups : The 4-hydroxybenzamide substituent in the target compound may improve solubility via hydrogen bonding, whereas nitro groups (e.g., ) could enhance electrophilicity but reduce bioavailability.
  • Anticancer Activity : Acetamide derivatives (e.g., ) show moderate antiproliferative effects, suggesting that the target compound’s hydroxybenzamide group warrants further evaluation for similar activity.

Analogues with Extended Chains or Hybrid Structures

  • Butanoyl-Benzohydrazide Hybrid (CAS: 612803-79-9): Features a butanoyl linker and a 2-hydroxybenzohydrazide group, which may enhance binding to biological targets through additional hydrogen bonding .
  • Rhodanine-Furan Conjugates : Exhibit IC₅₀ values of 7–20 µM in cancer cell lines, attributed to furan-mediated π-stacking interactions .

Q & A

Q. What are the key synthetic pathways for N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide?

  • Methodological Answer : The synthesis typically involves a multi-step process:
  • Step 1 : Condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate under reflux conditions in acetic acid or ethanol .
  • Step 2 : Cyclization with chloroacetyl chloride or chloroacetic acid in the presence of sodium acetate to form the thiazolidinone core .
  • Step 3 : Coupling with 4-hydroxybenzamide via nucleophilic substitution or amidation reactions.
  • Optimization : Reaction conditions (e.g., solvent polarity, temperature, and catalyst) significantly impact yield and purity. For example, microwave-assisted synthesis reduces reaction time compared to traditional reflux .
  • Purification : Techniques like column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (DMF/ethanol mixtures) are critical for isolating the final product .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the Z-configuration of the benzylidene moiety and substituent positions .
  • IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns to validate the molecular formula.
  • X-ray Crystallography : Resolves the 3D structure, including bond angles and intermolecular interactions. SHELX programs (e.g., SHELXL) refine crystallographic data, though this requires high-quality single crystals .

Q. What initial biological screening methods are recommended for assessing activity?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values, with doxorubicin as a positive control .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based protocols to evaluate binding affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance the compound’s biological efficacy?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the benzylidene (e.g., replace 2,4-dimethoxy with 3,4-dichloro) or benzamide (e.g., introduce electron-withdrawing groups) to assess impacts on activity. For example, 4-chloro analogs show improved kinase inhibition .
  • Pharmacophore Mapping : Use computational tools (e.g., molecular docking with AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the thioxo group) .
  • Bioisosteric Replacement : Replace the thiazolidinone sulfur with oxygen to study stability-activity trade-offs .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Ensure consistency in cell lines, culture conditions, and compound solubility (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Metabolic Stability Testing : Use liver microsomal assays to identify if rapid degradation (e.g., CYP450-mediated) causes false negatives in vitro .
  • Orthogonal Validation : Confirm antimicrobial activity via time-kill kinetics alongside MIC assays to rule out static vs. cidal effects .

Q. What strategies optimize pharmacokinetic properties through structural modifications?

  • Methodological Answer :
  • Solubility Enhancement : Introduce polar groups (e.g., -SO₃H) or formulate as prodrugs (e.g., esterification of the hydroxybenzamide) to improve aqueous solubility .
  • Metabolic Stability : Fluorination at the benzylidene para-position reduces oxidative metabolism, as seen in analogs with 4-fluoro substituents .
  • Plasma Protein Binding (PPB) : Modify lipophilicity (logP) via alkyl chain length adjustments (e.g., hexanoic acid derivatives) to balance tissue penetration and PPB .

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